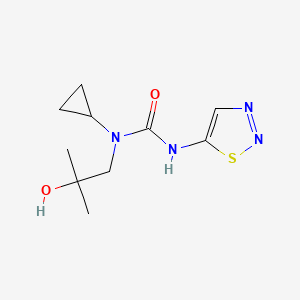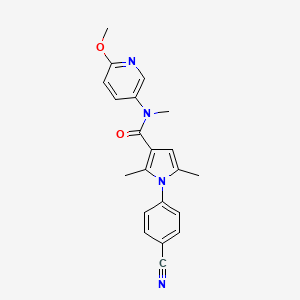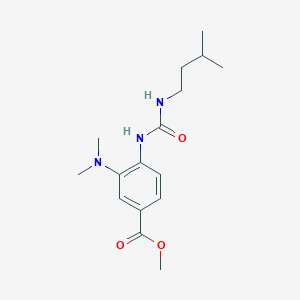
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of urea and contains a thiadiazolyl group, which makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea is not fully understood, but some studies suggest that it may inhibit the activity of enzymes involved in cancer cell growth. Additionally, this compound has been shown to affect the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
Studies have reported that 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea has both biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In plants, this compound has been shown to affect root and shoot growth, as well as increase chlorophyll content.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea in lab experiments is its potential as a building block for the synthesis of new materials with unique properties. Additionally, this compound has shown promising results as an anti-cancer agent and plant growth regulator. One limitation of using this compound in lab experiments is its low yield in the synthesis method, which can make it difficult to obtain large quantities for experimentation.
Orientations Futures
There are several future directions for the study of 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea. One direction is the further exploration of its potential as an anti-cancer agent, with studies focusing on its mechanism of action and potential as a therapeutic agent. Another direction is the study of its potential as a plant growth regulator, with studies focusing on its effects on different crops and its potential as a sustainable agriculture solution. Additionally, the synthesis of new materials using 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea as a building block could lead to the development of new materials with unique properties for various applications.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea involves the reaction of 2-hydroxy-2-methylpropanenitrile with cyclopropylamine, followed by the reaction of the resulting compound with thiocarbonyldiimidazole and subsequent hydrolysis. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies reporting its ability to inhibit the growth of cancer cells. In agriculture, 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea has been studied for its potential as a plant growth regulator, with some studies reporting its ability to increase crop yield. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
1-cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-10(2,16)6-14(7-3-4-7)9(15)12-8-5-11-13-17-8/h5,7,16H,3-4,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPQJYWFVIJJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C1CC1)C(=O)NC2=CN=NS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)

![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)
![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)

![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![N-[3-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]acetamide](/img/structure/B7682970.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)

![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)
![4-((2-methoxypyridin-3-yl)methyl)-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B7683021.png)